Structure-Activity Relationship (SAR): N-Benzyl vs. N-Phenyl Substitution in CETP Inhibition
In a direct comparator study of N,N-disubstituted trifluoro-3-amino-2-propanols, the compound with an N-benzyl,N-phenyl substitution (closest analog to 3-(Benzylamino)-1,1,1-trifluoropropan-2-ol) exhibited an IC₅₀ of >100,000 nM against human CETP in buffer [1]. In stark contrast, the more elaborated analog featuring a 3-(1,1,2,2-tetrafluoroethoxy)benzyl group showed an IC₅₀ of 200 nM [2]. This ~500-fold difference underscores the critical role of the benzylamine substitution pattern, where even subtle modifications can drastically alter potency. The data supports the selection of 3-(Benzylamino)-1,1,1-trifluoropropan-2-ol as a foundational intermediate for generating high-affinity CETP inhibitors.
| Evidence Dimension | CETP Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 100,000 nM (for the closest N-benzyl,N-phenyl analog; CHEMBL126544) |
| Comparator Or Baseline | 3-((3-(1,1,2,2-tetrafluoroethoxy)benzyl)(3-(benzyloxy)phenyl)amino)-1,1,1-trifluoropropan-2-ol (CHEMBL67395): IC₅₀ = 200 nM |
| Quantified Difference | >500-fold difference in potency (Target Compound Analog vs. Potent Inhibitor) |
| Conditions | Inhibition of recombinant human CETP-mediated transfer of [3H]-CE from HDL to LDL in buffer |
Why This Matters
This data demonstrates that the benzylamino scaffold is a necessary but insufficient component for high CETP potency; the correct substitution pattern is paramount, making the parent benzylamino compound a critical starting material for SAR exploration.
- [1] BindingDB Entry for BDBM50094523 (CHEMBL126544): 3-(benzyl(3-fluorophenyl)amino)-1,1,1-trifluoropropan-2-ol. View Source
- [2] BindingDB Entry for BDBM50128138 (CHEMBL67395): 3-((3-(1,1,2,2-tetrafluoroethoxy)benzyl)(3-(benzyloxy)phenyl)amino)-1,1,1-trifluoropropan-2-ol. View Source
